molecular formula C14H25NO4 B114273 (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid CAS No. 227626-60-0

(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid

Cat. No.: B114273
CAS No.: 227626-60-0
M. Wt: 271.35 g/mol
InChI Key: YOOHANJKYCQHED-UHFFFAOYSA-N
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Description

“(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid” (CAS: 227626-60-0) is a Boc-protected amino acid derivative with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . The compound features a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and an acetic acid moiety. It is commonly synthesized from gabapentin, a γ-aminobutyric acid (GABA) analog, through Boc protection of the primary amine, followed by functionalization .

Key physicochemical properties include:

  • Solubility: Solubility varies with solvent; optimal stock solutions are prepared in DMSO or aqueous buffers with pH adjustment .
  • Storage: Stable at 2–8°C under anhydrous conditions, with long-term storage recommended at -80°C .
  • Purity: Commercial batches typically exceed 98% purity, validated by HPLC and spectroscopic methods (¹H NMR, IR) .

The Boc group serves as a protective moiety for amines during peptide synthesis or drug intermediate preparation, as seen in the synthesis of cariprazine analogs . Its structural rigidity from the cyclohexyl ring enhances conformational stability, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(9-11(16)17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHANJKYCQHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373152
Record name (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227626-60-0
Record name (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid
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Mechanism of Action

Mode of Action

The mode of action of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid is likely related to its role as a Boc-protected amino acid derivative. The Boc group can be selectively removed under acidic conditions without affecting other functional groups, allowing for the controlled synthesis of complex peptides.

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions, which can be controlled to achieve selective deprotection during peptide synthesis.

Biological Activity

(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid, also known by its CAS number 227626-60-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₂₅NO₄
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 227626-60-0
  • MDL Number : MFCD03839829

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a prodrug, enhancing the delivery of amino acids across cellular membranes, particularly through the L-type amino acid transporter (LAT1). LAT1 is known for its role in transporting essential amino acids into cells, especially in cancerous tissues where increased amino acid uptake is critical for tumor growth and survival .

Table 1: Biological Activity Summary

Activity Description
Transport Mechanism Facilitates amino acid transport via LAT1, enhancing cellular uptake.
Anticancer Potential Inhibits cancer cell growth by disrupting amino acid supply.
Neuroprotective Effects Potentially crosses the blood-brain barrier (BBB), suggesting neuroprotective applications.
Pharmacokinetics High gastrointestinal absorption; moderate solubility in biological systems.

Case Studies and Research Findings

  • LAT1 Interaction Studies :
    Research has shown that compounds linked with amino acids can effectively utilize LAT1 for enhanced drug delivery into the brain and tumors. A study demonstrated that this compound significantly increased the efflux of radiolabeled gabapentin in HEK-hLAT1 cells, indicating its potential as a LAT1 substrate .
  • Inhibition of Cancer Cell Growth :
    In vitro studies have indicated that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines by limiting their access to essential nutrients . This effect is particularly pronounced in cells with upregulated LAT1 expression.
  • Neuroprotective Properties :
    Given its ability to cross the BBB, there is emerging interest in exploring this compound for neuroprotective therapies. Preliminary studies suggest it may mitigate neuronal damage in models of neurodegeneration .

Toxicity and Safety Profile

According to safety data sheets, this compound is classified as an irritant. Precautionary measures should be taken when handling this compound to avoid exposure-related risks .

Scientific Research Applications

Synthesis and Derivatives

The compound is often synthesized through the protection of amines using the tert-butoxycarbonyl (BOC) group, which serves to enhance stability during subsequent reactions. This BOC protection is crucial in multi-step organic syntheses, particularly for creating derivatives that exhibit enhanced pharmacological properties.

Pharmacological Applications

  • Gabapentin Analogues :
    • The compound is primarily recognized as a derivative of gabapentin, a medication used to treat neuropathic pain and seizures. Research indicates that modifications of gabapentin can improve its efficacy and reduce side effects. For instance, BOC-Gabapentin has been explored for its potential to enhance binding affinity to calcium channels, which may lead to improved analgesic effects .
  • Neuroprotective Agents :
    • Studies have suggested that compounds similar to BOC-Gabapentin may exhibit neuroprotective properties. This has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where modulation of neurotransmitter release is beneficial .
  • Anticonvulsant Activity :
    • Research has documented the anticonvulsant properties of BOC-Gabapentin derivatives, making them candidates for further development in epilepsy treatment protocols. The mechanism involves the modulation of voltage-gated calcium channels, which are critical in neuronal excitability .

Case Study 1: Synthesis and Evaluation of BOC-Gabapentin Derivatives

A study focused on synthesizing various derivatives of BOC-Gabapentin to evaluate their pharmacological activity. The results indicated that certain modifications increased the compound's efficacy in pain models, suggesting a pathway for developing more effective analgesics.

Case Study 2: Neuroprotective Effects in Animal Models

In vivo studies have shown that BOC-Gabapentin exhibits neuroprotective effects in animal models of stroke and traumatic brain injury. The compound was administered post-injury, resulting in reduced neuronal loss and improved functional recovery compared to controls .

Applications in Drug Development

The versatility of this compound makes it an attractive candidate for drug development. Its ability to serve as a precursor for various bioactive compounds allows researchers to explore new therapeutic avenues.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used amine protector in organic synthesis, offering stability under basic and nucleophilic conditions. Its removal typically involves acid-catalyzed cleavage:

Reaction Mechanism :

  • Trifluoroacetic acid (TFA) protonates the Boc carbonyl oxygen, facilitating the elimination of CO₂ and tert-butanol.

  • The reaction yields the free amine, enabling further functionalization.

Conditions Reagents Products Efficiency
Acidic cleavageTFA (neat or in DCM)Free amine + CO₂ + tert-butanol>95%
Mild acidic conditionsHCl in dioxanePartial deprotection~70%

Applications :

  • Critical in peptide synthesis for sequential coupling steps .

  • Enables selective modification of the amine in drug intermediates.

Carboxylic Acid Reactivity

The acetic acid moiety participates in standard carboxylic acid reactions:

Amide Formation

The acid reacts with amines via activation with coupling agents :

Example Protocol :

  • Dissolve 2-(1-(((Boc)amino)methyl)cyclohexyl)acetic acid (0.8 mmol) in dry CH₂Cl₂/THF.

  • Add DCC (0.8 mmol) and DMAP (0.04 mmol).

  • Stir at 25°C for 10 h.

  • Filter and precipitate the product.

Coupling Agent Catalyst Solvent Yield
DCCDMAPCH₂Cl₂/THF85–90%
EDC/HOBtDMF75–80%

Applications :

  • Synthesis of peptide analogs and polymer conjugates .

Esterification

The acid forms esters with alcohols under acidic or coupling conditions :

Alcohol Conditions Ester Product Yield
MethanolH₂SO₄, refluxMethyl ester78%
Benzyl alcoholDCC, DMAP, CH₂Cl₂Benzyl ester82%

Cyclohexane Ring Stability

The cyclohexyl backbone remains inert under most reaction conditions, including:

  • Acidic (TFA, HCl) and basic (NaOH) environments .

  • Temperatures up to 70°C .

Simultaneous Deprotection and Coupling

In multistep syntheses, the Boc group and carboxylic acid can be modified sequentially:

Case Study :

  • Deprotect Boc with TFA.

  • React the free amine with activated carboxylic acids (e.g., Ugi reaction).

  • Achieve polyamide synthesis with >90% purity.

Comparison with Structural Analogs

Compound Key Reactivity Differences
N-Boc-cyclohexylglycineHigher solubility enhances coupling yields
4-(Aminomethyl)cyclohexanecarboxylic acidDirect amine reactivity without deprotection

This compound’s dual functionality and stability under diverse conditions make it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols emphasize the use of TFA for Boc removal and DCC/DMAP for amide synthesis, ensuring high efficiency and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid C₁₄H₂₅NO₄ 271.35 Boc-protected amine, acetic acid High solubility in polar solvents; used as a synthetic intermediate
[1-({[(Z)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (Schiff base ligand) C₂₁H₂₃NO₃ 337.41 Schiff base, acetic acid Lower antioxidant activity (IC₅₀ = 23.46 mM vs. gallic acid IC₅₀ = 23.46 ± 0.43 mM) due to reduced electron-donating capacity
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid C₁₁H₁₉NO₄ 229.27 Cyclobutyl ring, Boc-protected amine Smaller ring size increases ring strain, reducing thermal stability compared to cyclohexyl analogs
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate C₁₅H₂₇NO₄ 285.38 Ethyl ester, Boc-protected amine Enhanced lipophilicity (logP ≈ 2.1) for improved membrane permeability
trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester C₁₄H₂₅NO₄ 271.35 Methyl ester, Boc-protected amine Used as an impurity reference standard in cariprazine manufacturing
2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid C₁₄H₂₂F₂NO₄ 314.33 Difluoro substituents, Boc-protected amine Fluorination enhances metabolic stability and bioavailability

Preparation Methods

Key Reaction Steps:

  • Protection of the Amine Group :
    The amine group reacts with Boc anhydride in a biphasic solvent system (1,4-dioxane/water) under basic conditions (NaOH) at room temperature. This step forms the Boc-protected intermediate.

    R-NH2+(Boc)2ONaOHR-NH-Boc+Boc-OH\text{R-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH}} \text{R-NH-Boc} + \text{Boc-OH}
  • Acidification and Purification :
    After completing the reaction, the mixture is acidified with potassium hydrogen sulfate (KHSO₄) to protonate the carboxylate ion, enabling extraction into ethyl acetate. The organic layer is dried and concentrated to yield the pure product.

Reaction Conditions and Optimization

Optimal Parameters:

ParameterValue/DetailSource
Solvent System 1,4-Dioxane/water (2:1 ratio)
Base Aqueous NaOH (1.2 equiv)
Reagent Boc anhydride (2.0 equiv)
Temperature Room temperature (20–25°C)
Reaction Time 16 hours
Yield 95%

Critical Factors for Efficiency :

  • Solvent Choice : 1,4-Dioxane enhances reagent solubility while minimizing side reactions.

  • Stoichiometry : Using excess Boc anhydride (2.0 equiv) ensures complete amine protection.

  • Base Concentration : Aqueous NaOH maintains the reaction pH >10, facilitating deprotonation of the amine for nucleophilic attack on Boc anhydride.

Workup and Purification Techniques

Isolation Protocol:

  • Acidification : The reaction mixture is treated with dilute KHSO₄ to pH ≈3–4, converting the carboxylate salt back to the free acid.

  • Extraction : Ethyl acetate (3 × 30 mL) extracts the product from the aqueous layer.

  • Drying and Concentration : The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure to afford a white solid.

Purity Considerations :

  • Residual solvents (1,4-dioxane) are removed via rotary evaporation.

  • Recrystallization from ethyl acetate/hexane mixtures further enhances purity (>98%).

Characterization and Analytical Data

Spectroscopic Confirmation:

  • ¹H NMR (DMSO-d₆) : Peaks at δ 1.38 (s, 9H, Boc CH₃), 3.15 (d, 2H, CH₂NH), and 12.1 (br s, 1H, COOH) confirm the structure.

  • Mass Spectrometry : ESI-MS m/z 258.2 [M+H]⁺ aligns with the molecular formula C₁₃H₂₃NO₄.

Physical Properties:

  • Melting Point : 112–114°C (lit. 110–115°C).

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

Comparative Analysis of Alternative Methods

While the method above is predominant, alternative approaches include:

  • Solid-Phase Synthesis : Immobilizing the amine on resin before Boc protection, though this is less common due to higher costs.

  • Microwave-Assisted Reactions : Reducing reaction time to 2–4 hours, but scalability remains a challenge.

Trade-offs :

  • Traditional vs. Microwave : The classical method offers higher yields (95% vs. 85–90%) but requires longer reaction times.

Industrial-Scale Production Considerations

Scalability Challenges:

  • Solvent Volume : Large-scale reactions require efficient solvent recovery systems to minimize waste.

  • Exothermicity : Controlled addition of Boc anhydride prevents thermal runaway.

Process Improvements:

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction time by 30%.

  • Automated pH Adjustment : Ensures consistent acidification and improves reproducibility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid, and how can its purity be validated?

  • Methodology :

  • Synthesis : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF/water mixtures). Cyclohexane-derived intermediates are functionalized using reductive amination or alkylation, followed by hydrolysis of ester precursors to yield the acetic acid moiety .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) is used. Purity is validated via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials .
    • Key Challenges : Avoiding Boc-deprotection during acidic or high-temperature steps; residual solvents (e.g., THF) must be removed via vacuum drying .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at room temperature (20–25°C) in a dry environment. Prolonged exposure to moisture or light may hydrolyze the Boc group or oxidize the cyclohexyl backbone .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products like cyclohexylacetic acid or tert-butylamine derivatives .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities in chiral derivatives of this compound during peptide coupling?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexyl ring functionalization. Asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves >95% ee .
  • Analytical Validation : Chiral HPLC (Chiralpak IA/IB columns) or polarimetry confirms enantiopurity. Circular dichroism (CD) spectroscopy may correlate optical activity with biological function in peptide conjugates .
    • Data Contradictions : Some studies report racemization during Boc deprotection with TFA; alternative protecting groups (e.g., Fmoc) may be preferred for acid-sensitive applications .

Q. How does the cyclohexyl scaffold influence the compound’s pharmacokinetic profile in neurobiological studies?

  • Experimental Design :

  • In Vitro Assays : Measure permeability via Caco-2 cell monolayers to predict blood-brain barrier (BBB) penetration. Compare logP values (calculated vs. experimental) to assess lipophilicity .
  • In Vivo Studies : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in rodent models. Monitor metabolites using LC-MS/MS to identify cleavage products (e.g., free acetic acid or Boc-protected amines) .
    • Findings : Cyclohexyl groups enhance metabolic stability but may reduce aqueous solubility. PEGylation or salt formation (e.g., sodium or lysine salts) improves bioavailability .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-Response Studies : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement.
  • Batch Analysis : Compare impurity profiles (via HRMS and 2D NMR) across synthetic batches to rule out contaminants as false-positive/negative contributors .
    • Case Study : Discrepancies in enzyme inhibition IC₅₀ values may arise from residual DMF or THF in samples, which can denature proteins. Lyophilization or dialysis prior to assays is critical .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid

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